BENGHE Foundational & Exploratory

Check Availability & Pricing

Forskolin's Effect on Intracellular Second
Messengers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Forskolin

Cat. No.: B1221371

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a widely utilized
research tool and potential therapeutic agent due to its profound effects on intracellular
signaling. Its primary mechanism of action is the direct activation of adenylyl cyclase (AC),
leading to a rapid and substantial increase in the intracellular concentration of the second
messenger cyclic adenosine monophosphate (CAMP). This elevation in cAMP subsequently
triggers a cascade of downstream events, most notably the activation of Protein Kinase A
(PKA), which in turn phosphorylates a multitude of cellular proteins, thereby modulating a wide
array of physiological processes. Furthermore, the forskolin-induced cAMP surge engages in
complex crosstalk with other second messenger systems, including intracellular calcium
(Ca2+), often in a cell-type-specific manner. This technical guide provides a comprehensive
overview of the core mechanisms of forskolin's action, detailed experimental protocols for its
study, quantitative data on its effects, and visual representations of the involved signaling
pathways.

Core Mechanism of Action: Adenylyl Cyclase
Activation

Forskolin directly binds to and activates most isoforms of transmembrane adenylyl cyclase,
the enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP.[1][2][3]
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This activation is independent of G-protein stimulation, which is the canonical mechanism for
AC activation by hormones and neurotransmitters.[2] This unique property makes forskolin an
invaluable tool for studying the downstream effects of cCAMP signaling in isolation from
receptor-ligand interactions.

The binding of forskolin to the catalytic subunit of adenylyl cyclase stabilizes an active
conformation of the enzyme, leading to a significant increase in the rate of CAMP synthesis.[4]
The half-maximal effective concentration (EC50) for adenylyl cyclase activation by forskolin
typically ranges from the low micromolar to nanomolar range, depending on the cell type and
the specific AC isoforms expressed.[5][6][7]

Quantitative Data: Forskolin-Induced Adenylyl Cyclase
Activation and cAMP Accumulation

The following tables summarize the dose-dependent effects of forskolin on adenylyl cyclase
activity and intracellular cAMP levels in various experimental systems.
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Cell Forskolin Observed
) Parameter . Reference

TypelTissue Concentration Effect

Rat Cerebral EC50 for

Cortical Adenylyl Cyclase  5-10 uM - [5]

Membranes Activation

Rat Cerebral EC50 for cAMP 35-fold elevation

. . . 25 uM (2]

Cortical Slices Elevation of cAMP
EC50 for

Rat Brain Adenylyl Cyclase 4 uM - [6]
Activation
EC50 for cAMP

S49 Cells 5uM - [6]
Increase

C6-2B Rat > 100-fold
EC50 for cAMP ) ]

Astrocytoma ) >50 uM increase in [7]
Accumulation

Cells cAMP
EC50 for cAMP

HEK 293 Cells ] 9.3-12.7nM - [8]
production

Dose-dependent o
Human ] ] Significant

increase in 0.1 uM - 10 pM ) [9][10]
Odontoblasts ] increase

[CAMP]i

Downstream Signaling: Protein Kinase A (PKA)
Activation and Substrate Phosphorylation

The primary effector of intracellular cCAMP is Protein Kinase A (PKA), a serine/threonine kinase.
In its inactive state, PKA exists as a heterotetramer consisting of two regulatory subunits and
two catalytic subunits. The binding of CAMP to the regulatory subunits induces a conformational
change that leads to the dissociation and activation of the catalytic subunits. These active
catalytic subunits then phosphorylate a wide array of substrate proteins on serine or threonine
residues within specific consensus sequences.

© 2025 BenchChem. All rights reserved. 3/16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10494243/
https://pubmed.ncbi.nlm.nih.gov/20038525/
https://pubmed.ncbi.nlm.nih.gov/8687489/
https://pubmed.ncbi.nlm.nih.gov/8687489/
https://www.researchgate.net/figure/A-Dose-response-and-time-course-for-forskolin-induced-CREB-phosphorylation-B-CREB_fig6_236193771
https://www.researchgate.net/figure/Dose-response-curves-for-forskolin-treated-HEK-293-cells-Each-point-on-dose-response_fig1_327842069
https://www.researchgate.net/figure/Forskolin-induced-increase-in-intracellular-cAMP-level-A-to-C-Representative-traces-of_fig1_385743734
https://www.researchgate.net/figure/Forskolin-dose-dependently-increases-the-intracellular-cAMP-level-cAMPi-A-F_fig2_365714109
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The activation of PKA by forskolin-induced cAMP elevation has been demonstrated in
numerous cell types and is a critical step in mediating the downstream physiological effects of
forskolin.[11]

Key Downstream Targets of PKA Activation

The substrates of PKA are numerous and their phosphorylation leads to diverse cellular
responses. A prominent example is the cAMP response element-binding protein (CREB), a
transcription factor that, upon phosphorylation by PKA at Ser133, binds to cCAMP response
elements (CRES) in the promoter regions of target genes, thereby regulating their transcription.
[4][12][13][14]

Other important PKA substrates include:

lon channels: PKA can phosphorylate various ion channels, altering their activity and leading
to changes in membrane potential and ion flux.[15]

e Enzymes involved in metabolism: PKA plays a key role in regulating metabolic pathways,
such as glycogenolysis and gluconeogenesis, through the phosphorylation of enzymes like
phosphorylase kinase and glycogen synthase.

 Structural proteins: Phosphorylation of cytoskeletal components can influence cell shape,
motility, and adhesion.

o Phosphodiesterases (PDEs): PKA can phosphorylate and regulate the activity of PDES,
enzymes that degrade cAMP, creating a negative feedback loop.[3][6]

A more extensive list of identified PKA substrates is available in public databases and literature.
[16][17][18][19]

Quantitative Data: Forskolin-Induced PKA Activation
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] ) Observed
Forskolin Duration of
Cell Type . Effect on PKA Reference
Concentration Treatment o
Activity
A6 Cells 1uM 1 minute 58% increase [20]
-~ 5 minutes (with 360% increase
T84 Cells Not specified [20]
VIP) over basal
Human Colonic ] Maximal
o 10 uM 10 minutes o [21]
Epithelial Cells activation
) ] 2-fold increase in
Bovine Aortic . )
5uM Not specified CcAMP-kinase [20]

Endothelial Cells L .
activity ratio

Crosstalk with Intracellular Calcium (Ca2+)
Signaling

The relationship between forskolin-induced cAMP signaling and intracellular calcium ([Ca2+]i)
is complex and highly dependent on the cellular context. In some cell types, elevation of cCAMP
can lead to an increase in [Ca2+]i, while in others it can have inhibitory or no effects. This
crosstalk can occur through several mechanisms:

o PKA-mediated phosphorylation of Ca2+ channels: PKA can phosphorylate and modulate the
activity of various calcium channels, including L-type voltage-gated Ca2+ channels and IP3
receptors, leading to either increased or decreased Ca2+ influx or release from intracellular
stores.[5][22]

o Exchange protein directly activated by cAMP (Epac): Besides PKA, cAMP can also directly
activate Epac, a guanine nucleotide exchange factor for the small G protein Rapl. The Epac
signaling pathway has been shown to be involved in Ca2+ mobilization from intracellular
stores in a PKA-independent manner.[2][23][24]

e Regulation of Ca2+ pumps: PKA can phosphorylate and regulate the activity of Ca2+-
ATPases, such as the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) and the
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plasma membrane Ca2+-ATPase (PMCA), which are responsible for clearing Ca2+ from the

cytoplasm.

Quantitative Data: Forskolin's Effect on Intracellular

Calcium

The effects of forskolin on intracellular calcium are varied and cell-type specific.

Forskolin Effect on Proposed
Cell Type ) ] . Reference
Concentration [Ca2+]i Mechanism
Induces Ca2+ Depletion of a
_ release from specific
Rabbit Aorta 1uM ] ) [25]
intracellular intracellular
stores Ca2+ store
Activation of
Rat Olfactory
- Increase due to voltage-
Receptor Not specified ] [26]
Ca2+ influx dependent Ca2+
Neurons
channels
No change in )
7315c Tumor - ) CAMP acts distal
Not specified cytosolic Ca2+ [27]
Cells ) to Ca2+ entry
concentration
) PKA-mediated
Human Increase in ) ]
Dose-dependent ] Ca2+ influx via [10]
Odontoblasts [Ca2+]i
CALHM1
] ) Epac-Rap-PLC
T84 Intestinal » Elevation of } )
Not specified ] signaling [2][23]
Cells [Ca2+]i
pathway
PKA-dependent
Evokes Ca2+ and Epac2A-
Beta Cells 10 uMm ) ) [51[24]
signals independent
pathways

Signaling Pathways and Experimental Workflows
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Core Forskolin-cAMP-PKA Signaling Pathway
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Caption: Core signaling pathway of forskolin action.

Crosstalk between cAMP and Calcium Signaling
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Caption: Crosstalk between cAMP and Ca2+ signaling pathways.
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Experimental Workflow for Investigating Forskolin's
Effects
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Caption: General experimental workflow for studying forskolin's effects.
Experimental Protocols
Protocol for cAMP Accumulation Assay (ELISA-based)

This protocol provides a general framework for measuring intracellular cAMP levels in response
to forskolin treatment using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

» Cells of interest cultured in appropriate plates (e.g., 96-well)
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Forskolin stock solution (in DMSO)
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Cell lysis buffer

CAMP ELISA kit (commercially available)

Plate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and
response. Incubate overnight.

Pre-treatment with PDE Inhibitor: To prevent cAMP degradation, pre-incubate the cells with a
PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free media for 30 minutes at 37°C.

Forskolin Treatment: Prepare serial dilutions of forskolin in serum-free media containing
the PDE inhibitor. Remove the pre-treatment media and add the forskolin solutions to the
cells. Incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include a vehicle control
(DMSO).

Cell Lysis: Aspirate the treatment media and lyse the cells according to the lysis buffer
instructions provided with the cAMP ELISA Kkit.

CAMP Measurement: Perform the cAMP ELISA according to the manufacturer's protocol.
This typically involves adding the cell lysates and a fixed amount of a CAMP-HRP conjugate
to wells pre-coated with an anti-cAMP antibody. After incubation and washing steps, a
substrate is added, and the color development is measured using a plate reader. The
amount of CAMP in the sample is inversely proportional to the signal.

Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the
concentration of CAMP in each sample by interpolating from the standard curve.

Protocol for In Vitro PKA Activity Assay (Kemptide-
based)
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This protocol describes a non-radioactive method for measuring the activity of PKA in cell
lysates using a fluorescently labeled synthetic peptide substrate, Kemptide.[20][26][28]

Materials:

o Cell lysates prepared from control and forskolin-treated cells
o Fluorescently labeled Kemptide (f-Kemptide)

o PKA inhibitor (e.g., H-89 or PKI peptide)

e ATP solution

» Kinase reaction buffer

o Agarose gel electrophoresis system

o Fluorescence imager

Procedure:

o Cell Lysate Preparation: Lyse control and forskolin-treated cells in a buffer that preserves
kinase activity. Determine the protein concentration of each lysate.

o Kinase Reaction Setup: In separate tubes, prepare the following reaction mixtures on ice:
o Total PKA activity: Cell lysate, kinase reaction buffer, ATP, and f-Kemptide.

o PKA-specific activity: Cell lysate, kinase reaction buffer, ATP, f-Kemptide, and a PKA-
specific inhibitor.

o Blank: Kinase reaction buffer, ATP, and f-Kemptide (no lysate).

e Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a defined
period (e.g., 10-30 minutes).

o Stop Reaction: Terminate the reaction by heating the samples at 95°C for 5-10 minutes.
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o Electrophoresis: Separate the phosphorylated and unphosphorylated f-Kemptide by agarose
gel electrophoresis. The phosphorylated peptide will have a different mobility.

» Fluorescence Imaging and Quantification: Visualize the fluorescent bands using a
fluorescence imager. Quantify the intensity of the bands corresponding to the
phosphorylated f-Kemptide.

o Data Analysis: Calculate the PKA-specific activity by subtracting the signal from the inhibitor-
treated sample from the total activity. Normalize the activity to the protein concentration of
the lysate.

Protocol for Measuring Intracellular Calcium ([Ca2+]i)

This protocol outlines a general method for measuring changes in intracellular calcium
concentration using a fluorescent calcium indicator like Fura-2 AM.

Materials:

Cells grown on glass coverslips

e Fura-2 AM (cell-permeant calcium indicator)

e Pluronic F-127

e Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
e Forskolin stock solution

e Fluorescence microscopy system equipped for ratiometric imaging (excitation at ~340 nm
and ~380 nm, emission at ~510 nm)

Procedure:

e Cell Loading: Incubate cells grown on coverslips with Fura-2 AM (e.g., 2-5 uM) and Pluronic
F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at room temperature in the dark.

e Washing: Wash the cells with fresh HBSS to remove extracellular dye and allow for de-
esterification of the Fura-2 AM within the cells.
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e Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of the fluorescence
microscope.

» Baseline Measurement: Acquire a baseline recording of the Fura-2 fluorescence ratio
(F340/F380) before adding any stimulus.

e Forskolin Stimulation: Perfuse the cells with HBSS containing the desired concentration of
forskolin.

» Image Acquisition: Continuously record the fluorescence intensity at both excitation
wavelengths throughout the experiment.

» Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380) over time. An
increase in this ratio corresponds to an increase in intracellular calcium concentration. The
ratio values can be converted to absolute calcium concentrations through calibration with
ionophores.

PKA-Independent and Other Effects of Forskolin

While the primary effects of forskolin are mediated through the cAMP-PKA pathway, it is
important for researchers to be aware of potential off-target or PKA-independent effects,
especially at higher concentrations. These can include:

o Direct modulation of ion channels: Forskolin has been shown to directly interact with and
alter the gating of certain voltage-gated potassium channels, independent of adenylyl
cyclase activation.[29]

 Interaction with other signaling proteins: Some studies suggest that forskolin and its
analogs can interact with other proteins, such as phosphodiesterases and protein kinase C,
although these effects are often observed at higher concentrations than those required for
adenylyl cyclase activation.[1]

» Activation of Epac: As mentioned earlier, CAMP can activate Epac, leading to PKA-
independent downstream signaling.[2][23][24]

Conclusion
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Forskolin is a powerful and versatile tool for investigating the intricate roles of cCAMP signaling
in cellular function. Its ability to directly and potently activate adenylyl cyclase provides a
unique means to study the downstream consequences of elevated cAMP, including the
activation of PKA and the complex interplay with other second messenger systems like
intracellular calcium. A thorough understanding of its mechanism of action, coupled with the
appropriate experimental design and quantitative analysis, is crucial for accurately interpreting
the results of studies employing this valuable pharmacological agent. The data and protocols
presented in this guide are intended to provide a solid foundation for researchers and drug
development professionals to effectively utilize forskolin in their investigations of intracellular
signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Regulation by forskolin of cyclic AMP phosphodiesterase and protein kinase C activity in
LLC-PK1 cells - PubMed [pubmed.ncbi.nim.nih.gov]

o 2. Epacl mediates protein kinase A-independent mechanism of forskolin-activated intestinal
chloride secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

» 3. Activation and induction of cyclic AMP phosphodiesterase (PDE4) in rat pulmonary
microvascular endothelial cells - PubMed [pubmed.ncbi.nim.nih.gov]

e 4. researchgate.net [researchgate.net]

o 5. The effect of forskolin and the role of Epac2A during activation, activity, and deactivation of
beta cell networks - PMC [pmc.ncbi.nim.nih.gov]

e 6. Rapid regulation of a cyclic AMP-specific phosphodiesterase (PDE IV) by forskolin and
isoproterenol in LRM55 astroglial cells - PubMed [pubmed.ncbi.nim.nih.gov]

o 7.researchgate.net [researchgate.net]
o 8. researchgate.net [researchgate.net]
e 9. researchgate.net [researchgate.net]

e 10. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.benchchem.com/product/b1221371?utm_src=pdf-body
https://www.benchchem.com/product/b1221371?utm_src=pdf-body
https://www.benchchem.com/product/b1221371?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/1718261/
https://pubmed.ncbi.nlm.nih.gov/1718261/
https://pubmed.ncbi.nlm.nih.gov/20038525/
https://pubmed.ncbi.nlm.nih.gov/20038525/
https://pubmed.ncbi.nlm.nih.gov/15242814/
https://pubmed.ncbi.nlm.nih.gov/15242814/
https://www.researchgate.net/figure/Kinetics-of-Forskolin-Induced-CREB-Phosphorylation-in-AtT20-Cells-by-Western-Blot_fig6_13940695
https://pmc.ncbi.nlm.nih.gov/articles/PMC10494243/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10494243/
https://pubmed.ncbi.nlm.nih.gov/8687489/
https://pubmed.ncbi.nlm.nih.gov/8687489/
https://www.researchgate.net/figure/A-Dose-response-and-time-course-for-forskolin-induced-CREB-phosphorylation-B-CREB_fig6_236193771
https://www.researchgate.net/figure/Dose-response-curves-for-forskolin-treated-HEK-293-cells-Each-point-on-dose-response_fig1_327842069
https://www.researchgate.net/figure/Forskolin-induced-increase-in-intracellular-cAMP-level-A-to-C-Representative-traces-of_fig1_385743734
https://www.researchgate.net/figure/Forskolin-dose-dependently-increases-the-intracellular-cAMP-level-cAMPi-A-F_fig2_365714109
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

11. cAMP and Ca?* signaling in secretory epithelia: crosstalk and synergism - PubMed
[pubmed.ncbi.nim.nih.gov]

12. researchgate.net [researchgate.net]

13. Coordinate regulation of forskolin-induced cellular proliferation in macrophages by
protein kinase A/CAMP-response element-binding protein (CREB) and Epacl-Rapl
signaling: effects of silencing CREB gene expression on Akt activation - PubMed
[pubmed.ncbi.nim.nih.gov]

14. Forskolin increases phosphorylated-CREB and fos immunoreactivity in rat striatum -
PubMed [pubmed.nchbi.nlm.nih.gov]

15. Forskolin Regulates L-Type Calcium Channel through Interaction between Actinin 4 and
33 Subunit in Osteoblasts | PLOS One [journals.plos.org]

16. researchgate.net [researchgate.net]

17. Discovery of cellular substrates for protein kinase A using a peptide array screening
protocol - PMC [pmc.ncbi.nim.nih.gov]

18. PKA Substrates [esbl.nhlbi.nih.gov]
19. scbt.com [scbt.com]

20. Forskolin, phosphodiesterase inhibitors, and cyclic AMP analogs inhibit proliferation of
cultured bovine aortic endothelial cells - PubMed [pubmed.ncbi.nim.nih.gov]

21. Cross-talk between calcium and cAMP-dependent intracellular signaling pathways.
Implications for synergistic secretion in T84 colonic epithelial cells and rat pancreatic acinar
cells - PMC [pmc.ncbi.nlm.nih.gov]

22. cAMP signaling through protein kinase A and Epac?2 induces substance P release in the
rat spinal cord - PMC [pmc.ncbi.nim.nih.gov]

23. Epacl mediates protein kinase A—independent mechanism of forskolin-activated
intestinal chloride secretion - PMC [pmc.ncbi.nim.nih.gov]

24. researchgate.net [researchgate.net]

25. Forskolin and caffeine induce Ca2+ release from intracellular stores in rabbit aorta -
PubMed [pubmed.nchbi.nlm.nih.gov]

26. Characterization of forskolin-induced Ca2+ signals in rat olfactory receptor neurons -
PubMed [pubmed.nchbi.nlm.nih.gov]

27. Forskolin enhances calcium-evoked prolactin release from 7315c tumor cells without
increasing the cytosolic calcium concentration - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://pubmed.ncbi.nlm.nih.gov/24613710/
https://pubmed.ncbi.nlm.nih.gov/24613710/
https://www.researchgate.net/figure/Forskolin-increases-the-phosphorylation-of-CREB-on-the-ratio-of-pCREB-CREB-in-serum-free_fig4_12156420
https://pubmed.ncbi.nlm.nih.gov/16172130/
https://pubmed.ncbi.nlm.nih.gov/16172130/
https://pubmed.ncbi.nlm.nih.gov/16172130/
https://pubmed.ncbi.nlm.nih.gov/16172130/
https://pubmed.ncbi.nlm.nih.gov/7919167/
https://pubmed.ncbi.nlm.nih.gov/7919167/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0124274
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0124274
https://www.researchgate.net/figure/List-of-PKACa-substrates-Proteins-are-listed-according-to-the-log-of-fold-changes-of_tbl1_336248282
https://pmc.ncbi.nlm.nih.gov/articles/PMC3292260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3292260/
https://esbl.nhlbi.nih.gov/Databases/PKA-Targets/
https://www.scbt.com/browse/pka-substrates
https://pubmed.ncbi.nlm.nih.gov/3009497/
https://pubmed.ncbi.nlm.nih.gov/3009497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC185211/
https://pmc.ncbi.nlm.nih.gov/articles/PMC185211/
https://pmc.ncbi.nlm.nih.gov/articles/PMC185211/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8577816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8577816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2806414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2806414/
https://www.researchgate.net/publication/373463472_The_effect_of_forskolin_and_the_role_of_Epac2A_during_activation_activity_and_deactivation_of_beta_cell_networks
https://pubmed.ncbi.nlm.nih.gov/2782384/
https://pubmed.ncbi.nlm.nih.gov/2782384/
https://pubmed.ncbi.nlm.nih.gov/15821339/
https://pubmed.ncbi.nlm.nih.gov/15821339/
https://pubmed.ncbi.nlm.nih.gov/3010075/
https://pubmed.ncbi.nlm.nih.gov/3010075/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o 28. Effects of various phosphodiesterase-inhibitors, forskolin, and sodium nitroprusside on
porcine detrusor smooth muscle tonic responses to muscarinergic stimulation and cyclic
nucleotide levels in vitro - PubMed [pubmed.ncbi.nim.nih.gov]

o 29. Effect of forskolin on voltage-gated K+ channels is independent of adenylate cyclase
activation - PubMed [pubmed.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Forskolin's Effect on Intracellular Second Messengers:
An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1221371#forskolin-s-effect-on-intracellular-second-
messengers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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